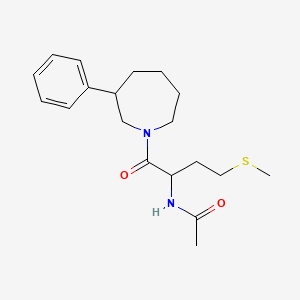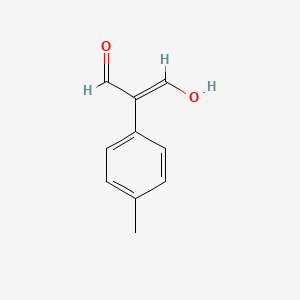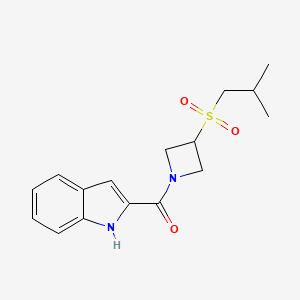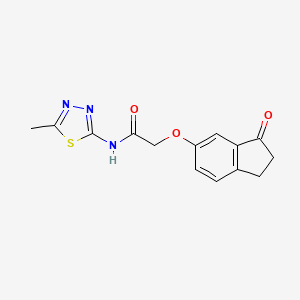![molecular formula C14H14N4O3 B2568528 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole CAS No. 1340725-12-3](/img/structure/B2568528.png)
3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications, including pharmaceuticals, agriculture, and materials science. In
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole varies depending on its application. In the case of its anti-inflammatory and anti-cancer potential, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. In the case of its anti-microbial potential, it has been shown to disrupt the cell membrane of bacteria and fungi. In the case of its potential as a pesticide and herbicide, it has been shown to inhibit the activity of certain enzymes involved in plant growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole vary depending on its application. In the case of its anti-inflammatory and anti-cancer potential, it has been shown to reduce inflammation and inhibit cancer cell growth. In the case of its anti-microbial potential, it has been shown to kill bacteria and fungi. In the case of its potential as a pesticide and herbicide, it has been shown to inhibit plant growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole in lab experiments include its potential as a versatile compound with various applications. Its synthesis method is relatively simple and yields a high percentage of the desired compound. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of comprehensive studies on its long-term effects.
Orientations Futures
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole. These include further exploration of its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. In agriculture, further studies can be conducted to determine its potential as a pesticide and herbicide. In materials science, further research can be conducted to explore its potential as a fluorescent probe and as a component in organic electronic devices. Additionally, further studies can be conducted to determine the long-term effects of this compound on human health and the environment.
In conclusion, 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a versatile compound with various potential applications in scientific research. Its synthesis method is relatively simple, and it has shown potential as an anti-inflammatory, anti-cancer, and anti-microbial agent, as well as a pesticide, herbicide, fluorescent probe, and component in organic electronic devices. However, further studies are needed to determine its long-term effects and potential toxicity.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole involves the reaction of 3,4-dimethoxybenzohydrazide with N-(1H-imidazol-1-yl)methyl)acetamide in the presence of phosphorus oxychloride. The reaction proceeds through a cyclization reaction to form the desired compound. The yield of the synthesis is typically around 60-70%.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole has shown potential in various scientific research applications. In the field of pharmaceuticals, this compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. In agriculture, it has been explored as a potential pesticide and herbicide. In materials science, it has been studied for its potential as a fluorescent probe and as a component in organic electronic devices.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(imidazol-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-19-11-4-3-10(7-12(11)20-2)14-16-13(21-17-14)8-18-6-5-15-9-18/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAWWHFSCOSVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2568447.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2568448.png)
![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2568449.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2568458.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2568461.png)
![(3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2568462.png)


![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pentoxybenzamide](/img/structure/B2568466.png)

![2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2568468.png)